molecular formula C9H9Br B12817795 1-(2-Bromoethenyl)-2-methylbenzene

1-(2-Bromoethenyl)-2-methylbenzene

Cat. No.: B12817795
M. Wt: 197.07 g/mol
InChI Key: JMWRLLGTPODZBM-VOTSOKGWSA-N
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Description

Contextual Significance of Bromoethenyl Arenes in Synthetic Paradigms

Bromoethenyl arenes, as a class of compounds, are valuable intermediates in a variety of organic transformations. The presence of the vinyl bromide functionality allows for a range of subsequent reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The strategic placement of the bromine atom on the ethenyl bridge offers a reactive handle for the introduction of diverse functional groups, thereby allowing for the elaboration of the molecular framework.

Historical Perspectives on Vinyl Halide Chemistry and Aromatic Substitutions

The chemistry of vinyl halides has a rich history, with early studies focusing on their synthesis and reactivity. researchgate.net Initially, their synthesis often involved the dehydrohalogenation of dihalides or the addition of hydrogen halides to alkynes. The development of transition metal-catalyzed reactions in the latter half of the 20th century revolutionized the use of vinyl halides in synthesis. researchgate.net

Aromatic substitution reactions, on the other hand, have been a central theme in organic chemistry since the 19th century. The pioneering work of chemists like Charles Friedel and James Crafts laid the foundation for understanding how to functionalize aromatic rings. The principles of electrophilic aromatic substitution dictate the regioselectivity of reactions based on the nature of the substituents already present on the ring. In the case of 1-(2-bromoethenyl)-2-methylbenzene, the interplay between the directing effects of the methyl group (ortho-, para-directing and activating) and the bromoethenyl group would be a key consideration in any further substitution reactions on the aromatic ring.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound and related compounds is driven by the desire to develop new synthetic methodologies and to access novel molecular structures. The primary objectives of research in this area include:

The development of efficient and stereoselective methods for its synthesis.

The exploration of its reactivity in a wide range of chemical transformations, particularly in metal-catalyzed cross-coupling reactions.

Its utilization as a key building block for the synthesis of more complex molecules, which may have applications in materials science or medicinal chemistry.

Chemical Identity

PropertyValue
CAS Registry Number 889869-30-1
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol

Spectroscopic Data

¹H NMR: Signals corresponding to the aromatic protons, the vinyl protons, and the methyl protons. The coupling constants between the vinyl protons would be indicative of the stereochemistry (E or Z) of the double bond.

¹³C NMR: Resonances for the aromatic carbons, the two vinyl carbons, and the methyl carbon.

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring and the vinyl group, C=C stretching of the vinyl group, and C-Br stretching.

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Physicochemical Properties

Specific physicochemical properties such as melting point, boiling point, and solubility for this compound have not been extensively documented in publicly accessible literature.

Synthesis

While a specific, detailed synthesis for this compound is not widely published, general methods for the synthesis of vinyl bromides can be applied. A plausible synthetic route would be the Wittig reaction between 2-methylbenzaldehyde (B42018) and a phosphorus ylide derived from a bromomethylphosphonium salt. Another potential method involves the hydrobromination of 2-ethynyltoluene. The stereoselectivity of the synthesis would be a key consideration, as either the (E) or (Z) isomer could be formed, or a mixture of both.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the vinyl bromide moiety. This functional group makes the compound an excellent substrate for a variety of cross-coupling reactions.

Cross-Coupling Reactions

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the bromine atom.

Heck Coupling: Palladium-catalyzed reaction with an alkene would result in the formation of a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would yield a conjugated enyne system.

Stille Coupling: Reaction with an organotin reagent under palladium catalysis would also form a new carbon-carbon bond.

These reactions highlight the utility of this compound as a synthetic intermediate, allowing for the introduction of a wide array of substituents at the vinyl position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-2-methylbenzene

InChI

InChI=1S/C9H9Br/c1-8-4-2-3-5-9(8)6-7-10/h2-7H,1H3/b7-6+

InChI Key

JMWRLLGTPODZBM-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/Br

Canonical SMILES

CC1=CC=CC=C1C=CBr

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations Involving 1 2 Bromoethenyl 2 Methylbenzene

Stereochemical Outcomes and Control in Reactions

The stereochemistry of the products formed from reactions of 1-(2-bromoethenyl)-2-methylbenzene is a crucial aspect, particularly in photoinduced processes and stereoselective synthesis.

As a stilbene (B7821643) analogue, this compound is expected to undergo photoinduced E/Z (cis/trans) isomerization upon irradiation with UV light. sigmaaldrich.comsustech.edu.cnuni-muenchen.de This reversible process is a characteristic photochemical reaction of stilbenes and azobenzenes. scholaris.ca The mechanism involves the excitation of either the E or Z isomer to an excited electronic state (typically the first singlet state, S₁). In the excited state, the rotational barrier around the central double bond is significantly reduced, allowing for rotation to a perpendicular geometry. From this perpendicular state, the molecule can decay back to the ground state (S₀), forming a mixture of both E and Z isomers. acs.org The final photostationary state (the ratio of E/Z isomers at equilibrium) depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions.

Achieving control over stereochemistry is a significant goal in modern synthesis.

Diastereoselectivity : In reactions like the Heck coupling, the stereochemistry of the starting vinyl bromide is often retained in the product, and the reaction typically yields the E (trans) isomer of the resulting alkene product due to the syn-addition of the organopalladium species followed by syn-elimination of the palladium hydride. beilstein-journals.orglibretexts.org

Enantioselectivity : While there are no specific reports on enantioselective reactions involving this compound in the provided results, analogous compounds have been used in such transformations. For example, the nickel-catalyzed stereoconvergent cross-coupling of acyclic 1-(1-bromoethyl)-4-methylbenzene (B2389032) has been reported, although with modest enantioselectivity. rsc.orgnih.govnih.gov This suggests that developing enantioselective methods for this compound, where a chiral catalyst could control the formation of a new stereocenter, is a plausible, albeit underexplored, area. Such reactions could proceed through a dynamic kinetic resolution or by desymmetrization, depending on the reaction design. rsc.orgnih.gov

Photochemical Reaction Pathways and Excited States

Beyond simple isomerization, stilbene analogues like this compound can undergo other photochemical reactions proceeding through various excited states. A key reaction is the oxidative photocyclization, often referred to as the Mallory reaction, to form phenanthrenes. researchgate.netias.ac.in

The accepted mechanism for this reaction involves the following steps:

Photoisomerization : The trans (E) isomer of the stilbene analogue, which is typically more stable, is first photoisomerized to the cis (Z) isomer. researchgate.net

Electrocyclization : The cis isomer, upon absorption of a photon, is promoted to an excited singlet state. From this state, it undergoes a conrotatory 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. sci-hub.se

Oxidation : This highly reactive dihydrophenanthrene intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) system. This step is often facilitated by an oxidizing agent such as iodine or dissolved oxygen, which regenerates the catalyst and prevents the reverse reaction. researchgate.net

For this compound, this photocyclization would be expected to produce a methyl-substituted phenanthrene. The position of the methyl group on the starting material would direct the regioselectivity of the cyclization. Specifically, the cyclization of a 2-methylstilbene (B1583567) derivative would lead to the formation of a specific methylphenanthrene isomer. sci-hub.se

Table 2: Summary of Photochemical Reactions

Reaction TypeKey IntermediateDriving ForceExpected Product from this compound
E/Z Isomerization Perpendicular excited stateUV light absorptionMixture of (E) and (Z)-1-(2-bromoethenyl)-2-methylbenzene
Oxidative Photocyclization DihydrophenanthreneUV light and oxidant (e.g., I₂)Methyl-substituted phenanthrene

Light-Driven Functionalizations

Light-driven, or photochemical, reactions offer a powerful method for functionalizing molecules like β-bromostyrenes, often under mild conditions. These reactions typically proceed via the generation of highly reactive intermediates upon absorption of light. For the class of alkenyl bromides, photoexcitation can lead to the formation of vinyl radical species.

Mechanistic investigations into the photochemical reactions of β-bromostyrenes have revealed pathways involving halogen-bonding complexes. For instance, the reaction between a β-bromostyrene and a phosphorothioate (B77711) salt is believed to proceed through a halogen-bonding complex. Photoexcitation of this complex induces fragmentation, generating a sulfur-centered radical and a vinyl radical. rsc.org These radicals can then recombine to form the cross-coupling product. rsc.org This proposed mechanism is supported by UV-vis analysis, which shows the formation of a charge-transfer band indicative of the complex. rsc.org

Another example of photochemical reactivity for this class of compounds is the [2+2] photocycloaddition. The reaction of (E)-β-bromostyrene with chloranil (B122849) in benzene (B151609), upon photo-irradiation, has been reported to yield an oxetane (B1205548) product. researchgate.net Such reactions highlight the capacity of the carbon-carbon double bond in bromostyrenes to participate in cycloadditions under photochemical conditions.

The table below summarizes representative light-driven reactions for the parent compound, β-bromostyrene, which illustrate the potential reactivity of this compound.

Reaction TypeReactantsConditionsProduct TypeRef
Carbothiophosphorylationβ-bromostyrene, Dimethyl phosphorothioate370-400 nm lightS-alkenylated phosphorothioate rsc.org
[2+2] Cycloaddition(E)-β-bromostyrene, ChloranilPhotolysis in BenzeneOxetane researchgate.net

This table presents data for β-bromostyrene as a proxy, due to the absence of specific data for this compound.

Computational and Theoretical Mechanistic Studies

Computational chemistry provides critical insights into reaction mechanisms that are often difficult to probe experimentally. For vinyl halides like β-bromostyrenes, Density Functional Theory (DFT) is a common tool used to map out potential energy surfaces, characterize intermediates, and calculate the energy barriers of transition states. csic.esfrontiersin.org Such studies are crucial for understanding reactivity and selectivity in reactions like metal-catalyzed cross-couplings.

For example, detailed mechanistic studies combining experiments with DFT calculations have been performed on copper(I)-catalyzed 1,3-halogen migrations in 2-bromostyrenes. nih.gov These studies revealed that the reaction likely proceeds without a change in the copper oxidation state, instead involving a series of sigmatropic shifts. nih.gov Similarly, computational analyses of nickel-catalyzed cross-coupling reactions of β-bromostyrenes have been used to support mechanisms involving Ni(I)/Ni(III) catalytic cycles and to elucidate the origins of enantioselectivity. acs.org

Quantum Chemical Calculations for Transition States

A key application of quantum chemical calculations is the determination of the structure and energy of transition states (TS), which correspond to the highest energy point along a reaction coordinate. The energy of the TS (the activation energy) is a critical factor in determining the rate of a chemical reaction.

In the context of metal-catalyzed reactions involving β-bromostyrenes, DFT calculations have been employed to elucidate the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the metal catalyst inserts into the carbon-bromine bond. Calculations can compare the feasibility of different catalyst coordination spheres and geometries during this process. csic.es

Alkene Insertion: In reactions like methylcyclopropanation, the insertion of an alkene into a metal-carbon bond is a crucial step. DFT calculations have been used to model the transition state for this intermolecular insertion. frontiersin.org

Reductive Elimination: The final step in many cross-coupling reactions, where the new carbon-carbon bond is formed and the product is released from the metal center.

The following table outlines calculated energy barriers for key mechanistic steps in reactions involving β-bromostyrene analogues, providing a model for the type of data obtained from such studies.

ReactionMechanistic StepSystem StudiedCalculated Barrier (kcal/mol)Ref
Pd-catalyzed MethylcyclopropanationProtonation (Rate-Limiting)(Z)-2-bromovinylbenzene + Norbornene28.5 frontiersin.org
Pd-catalyzed Methylcyclopropanationβ-H EliminationIntermediate 14 16.7 frontiersin.org
Cu(I)-catalyzed 1,3-Halogen MigrationHydrometalation (Rate-Determining)2-bromostyrene + CuHHighest barrier in profile nih.gov

This table uses data from related bromostyrene systems to illustrate the application of quantum chemical calculations.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations are excellent for stationary points on a potential energy surface (like intermediates and transition states), MD simulations can provide insight into the dynamic behavior of these species, including their conformational flexibility, lifetime, and interactions with solvent molecules.

For reactions involving this compound, a key reactive intermediate would be the corresponding vinyl radical, formed by the homolytic cleavage of the carbon-bromine bond. An MD simulation of this intermediate could, in principle, explore:

The rotational barrier around the single bond connecting the vinyl group to the tolyl ring.

The planarity and geometry of the radical center.

Interactions with solvent molecules, which can influence subsequent reaction pathways.

The dynamics of "in-cage" radical pairs in cross-coupling reactions, which can be crucial for understanding selectivity. acs.org

Despite the power of this technique, specific molecular dynamics simulation studies focused on the reactive intermediates of this compound or closely related substituted β-bromostyrenes were not identified in the surveyed scientific literature. Such studies remain a future avenue for gaining a more complete picture of the reactivity of this compound.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Reaction Monitoring of 1 2 Bromoethenyl 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1-(2-Bromoethenyl)-2-methylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Methodologies

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 1-(2-bromoethyl)-2-methylbenzene, a related compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be assigned to different protons in the molecule. rsc.org The aromatic protons typically appear as a multiplet in the range of δ 7.19 ppm. rsc.org The protons of the bromoethyl group exhibit characteristic triplet signals. Specifically, the two protons on the carbon adjacent to the bromine atom (CH₂Br) resonate at approximately δ 3.54 ppm, while the two protons on the carbon attached to the benzene (B151609) ring (Ar-CH₂) appear at around δ 3.20 ppm. rsc.org The methyl group protons on the benzene ring produce a singlet peak at approximately δ 2.36 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment, confirming the structure of the molecule.

Table 1: ¹H NMR Chemical Shifts for 1-(2-Bromoethyl)-2-methylbenzene

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) ~7.19 Multiplet 4H
Methylene (-CH₂Br) ~3.54 Triplet 2H
Methylene (Ar-CH₂-) ~3.20 Triplet 2H
Methyl (Ar-CH₃) ~2.36 Singlet 3H

Data is based on a related compound, 1-(2-bromoethyl)-2-methylbenzene, and may vary slightly for this compound. rsc.org

Carbon (¹³C) NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org For aromatic compounds like this compound, the sp² hybridized carbons of the benzene ring resonate in the downfield region of the spectrum, typically between 120 and 140 ppm. rsc.orgdocbrown.info The carbon atoms of the bromoethenyl group will also have distinct chemical shifts influenced by the bromine atom and the double bond. The methyl carbon, being an sp³ hybridized carbon, will appear in the upfield region of the spectrum. docbrown.info

Advanced NMR Experiments for Stereochemical Analysis

To determine the stereochemistry of the bromoethenyl group (E/Z isomerism), advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) are employed. researchgate.net A COSY experiment identifies protons that are spin-spin coupled, revealing which protons are on adjacent carbons. researchgate.net For this compound, this would show correlations between the vinyl protons and potentially between the vinyl protons and the aromatic protons.

The NOESY experiment is particularly crucial for stereochemical assignment as it identifies protons that are close in space, regardless of whether they are bonded to adjacent carbons. researchgate.netrsc.org By observing the through-space interactions (NOEs) between the vinyl proton and the protons on the aromatic ring, the relative orientation of the substituents on the double bond can be determined, thus distinguishing between the E and Z isomers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₉H₉Br). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. rsc.orgnist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of the substituent groups. For this compound, fragmentation may involve the loss of a bromine atom, a methyl group, or the entire bromoethenyl group, leading to characteristic fragment ions that help to confirm the structure. docbrown.infochemguide.co.ukdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. docbrown.info

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. docbrown.info

Aliphatic C-H stretching (from the methyl group): Found just below 3000 cm⁻¹. docbrown.info

C=C stretching (from the aromatic ring and the ethenyl group): Occurs in the 1450-1600 cm⁻¹ region. docbrown.info

C-Br stretching: Appears in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info

Out-of-plane C-H bending (for substituted benzene): These bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Aromatic C=C Stretching 1450-1600
Alkenyl C=C Stretching ~1650
C-Br Stretching 500-750

These are general ranges and the exact peak positions can vary. docbrown.infodocbrown.info

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of the components of a mixture and their individual identification based on their mass spectra. semanticscholar.org High-performance liquid chromatography (HPLC) can also be utilized, particularly for less volatile derivatives or for preparative-scale separations. Column chromatography using silica (B1680970) gel is a common method for the purification of this compound on a laboratory scale. rsc.orgsemanticscholar.org The purity of the isolated compound is typically confirmed by the absence of significant impurity peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The process involves the separation of components of a mixture by a gas chromatograph followed by their detection and identification by a mass spectrometer. This powerful combination allows for the detailed analysis of this compound, providing insights into its retention characteristics and molecular structure through fragmentation analysis.

In a typical GC-MS analysis, this compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that depends on factors such as the column's stationary phase, temperature program, and the compound's volatility and polarity. For this compound, a non-polar or medium-polarity column is generally employed.

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically subjected to electron ionization (EI). This high-energy process removes an electron, forming a molecular ion ([M]•+), and induces fragmentation of the molecule. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound is influenced by the presence of the bromine atom, the vinyl group, and the methyl-substituted benzene ring. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in pairs of peaks (M+ and M+2) for bromine-containing fragments that are two m/z units apart and of similar intensity.

Key Fragmentation Pathways:

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the entire molecule. Given the isotopic distribution of bromine, there will be two prominent peaks at m/z 196 and 198.

Loss of Bromine: A common fragmentation pathway for bromoalkanes is the cleavage of the carbon-bromine bond, which would result in a fragment from the loss of a bromine radical (•Br).

Benzylic Cleavage: The bond between the vinyl group and the benzene ring can cleave, potentially leading to the formation of a stable tropylium (B1234903) ion or related structures.

Other Fragmentations: Further fragmentation can occur, including the loss of a methyl group (CH3) or acetylene (B1199291) (C2H2) from the vinyl group or the aromatic ring.

A hypothetical table of significant mass spectral fragments for this compound is presented below. The relative intensities are estimations based on the predicted stability of the resulting ions.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
198/196[C9H9Br]+Molecular ion peak (M+ and M+2)
117[C9H9]+Loss of Bromine
115[C9H7]+Loss of H2 from the [C9H9]+ fragment
91[C7H7]+Tropylium ion, from cleavage of the vinyl group

This data is predictive and based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for preparations that require non-destructive purification. For this compound, both normal-phase and reverse-phase HPLC can be effectively utilized.

In reverse-phase HPLC , a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water or buffer and a polar organic solvent such as acetonitrile (B52724) or methanol. As the polarity of the mobile phase is decreased (by increasing the organic solvent content), the retention time of the non-polar analyte decreases. This mode is excellent for purity assessment and reaction monitoring.

In normal-phase HPLC , a polar stationary phase (like silica or alumina) is employed with a non-polar mobile phase, such as hexane (B92381) or heptane, often with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) as a modifier. This method is well-suited for the separation of isomers.

The detection of this compound in HPLC is typically achieved using a UV-Vis detector, as the aromatic ring and the conjugated double bond absorb ultraviolet light at specific wavelengths.

Chiral HPLC is a specialized form of HPLC that is capable of separating enantiomers—mirror-image isomers of a chiral molecule. Since this compound can exist as (E) and (Z) diastereomers due to the substituted double bond, and if a chiral center were present, as enantiomers, chiral HPLC would be essential for their separation and quantification. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is critical for achieving successful chiral separation. For aromatic compounds like this compound, polysaccharide-based CSPs are often effective. The mobile phase in chiral HPLC is frequently a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol).

Below is a hypothetical data table outlining potential HPLC and chiral HPLC conditions for the analysis of this compound.

Table 2: Illustrative HPLC and Chiral HPLC Parameters for this compound Analysis

Parameter Reverse-Phase HPLC Chiral HPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Chiral Polysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase Acetonitrile/Water gradientHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detector UV at 254 nmUV at 254 nm
Purpose Purity analysis, reaction monitoringSeparation of (E)/(Z) isomers and potential enantiomers

These parameters are illustrative and would require optimization for specific applications.

Applications of 1 2 Bromoethenyl 2 Methylbenzene in Complex Organic Synthesis and Materials Science

Utilization as a Key Building Block in Pharmaceutical Intermediates

Vinyl halides are crucial precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates. organic-chemistry.orgfrontiersin.orgnih.gov The palladium-catalyzed Heck reaction, in particular, stands out as a powerful method for carbon-carbon bond formation, allowing for the arylation or vinylation of olefins. organic-chemistry.orgmdpi.com This reaction enables the coupling of vinyl halides, such as 1-(2-bromoethenyl)-2-methylbenzene, with various alkenes to construct the carbon skeletons of medicinally relevant scaffolds. frontiersin.orgnih.gov

The resulting trisubstituted alkenes are valuable intermediates in drug development. frontiersin.orgnih.gov For instance, a green Heck reaction protocol has been developed to synthesize such structures using a supported palladium catalyst and microwave irradiation, highlighting the reaction's efficiency and applicability in modern pharmaceutical synthesis. frontiersin.org The ability to form these complex structures under mild conditions makes compounds like this compound attractive starting materials for creating libraries of potential drug candidates.

Table 1: Representative Heck Reaction for the Synthesis of a Trisubstituted Alkene Pharmaceutical Intermediate This table illustrates a typical Heck reaction using analogous compounds to demonstrate the potential application of this compound.

Reactant 1 (Aryl Bromide)Reactant 2 (Alkene)CatalystBaseSolventConditionsProduct YieldReference
4-Bromoanisole(E)-1,2-dichloroethenePd EnCat® 40 (0.8 mol%)AcONaEtOH140°C, 30 min (Microwave)99% frontiersin.org

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The unique electronic and structural features of this compound make it a suitable precursor for synthesizing a variety of heterocyclic scaffolds, which are core components of many pharmaceuticals and functional materials.

The synthesis of 1,2,3-triazoles, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern organic synthesis. beilstein-journals.orgorganic-chemistry.org Vinyl bromides can serve as precursors to the necessary alkyne or as direct partners in alternative cycloaddition pathways. Research has demonstrated that β-bromostyrene can react directly with organic azides in the presence of copper oxide (CuO) nanoparticles to yield 1,4-disubstituted-1,2,3-triazoles. ias.ac.in This reaction proceeds via an elimination-cycloaddition-oxidation sequence. This method suggests a direct route for converting this compound into a corresponding triazole derivative, a valuable scaffold in medicinal chemistry. bohrium.com

Table 2: CuO-Nanoparticle Catalyzed Synthesis of a 1,2,3-Triazole from β-Bromostyrene This table shows a specific example of a cycloaddition reaction with β-bromostyrene, a close analog of this compound.

Reactant 1 (Bromoalkene)Reactant 2 (Azide)CatalystBaseSolventTemperatureYieldReference
β-BromostyreneBenzyl azideCuO Nanoparticles (60 mol%)K₂CO₃DMSO110°C97% ias.ac.in

Furthermore, vinyl-1,2,3-triazoles can be synthesized by the dehydrohalogenation of precursor 1-bromoethyl-triazoles, presenting another potential pathway from this compound. researchgate.net These vinyl-triazole monomers are important building blocks for creating functional polymers. researchgate.net

The synthesis of imidazole (B134444) and pyrrole (B145914) rings can also potentially start from vinyl halide precursors like this compound.

For pyrrole synthesis , a two-step method has been developed that begins with the copper-catalyzed coupling of a vinyl halide with a carbazate (B1233558) to form an N-alkenylhydrazine. rsc.orgrsc.org This intermediate can then be condensed with a ketone under acidic conditions, proceeding through a rsc.orgrsc.org-sigmatropic rearrangement similar to the Fischer indole (B1671886) synthesis, to yield highly substituted pyrroles. rsc.orgrsc.org Other methods for pyrrole synthesis include reactions of β-nitrostyrenes (which can be accessed from styrenes) or the use of vinyl azides with alkynes. rsc.orgekb.eg

For imidazole synthesis , palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully used for the N-vinylation of imidazoles with vinyl bromides. mdpi.com This reaction, demonstrated with a complex paramagnetic vinyl bromide, establishes a viable route for coupling the 1-(2-bromoethenyl)-2-methylphenyl moiety directly to an imidazole ring, thereby creating more complex heterocyclic structures. mdpi.com

Role in Polymer Chemistry and Advanced Material Development

In materials science, this compound can be viewed as a functional monomer for creating specialty polymers and copolymers. The vinyl group allows for polymerization, while the bromo- and methyl-substituted phenyl ring can be used to tailor the final properties of the material.

Substituted styrenes are widely used in copolymerization to produce materials with specific characteristics. Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique frequently used with monomers like 4-bromostyrene (B1200502) to create well-defined block copolymers. researchgate.netwikipedia.org This method allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.org For example, ATRP has been used to synthesize poly(propylene glycol)-b-poly(4-bromostyrene), a block copolymer that can self-assemble into luminescent nanospheres. researchgate.netosti.govosti.gov It is plausible that this compound could be similarly employed to create novel block copolymers with unique morphologies and properties.

Free radical polymerization is another common technique used to create copolymers from substituted styrenes and other monomers like methyl methacrylate (B99206) (MMA) and various acrylates. ijcce.ac.irresearchgate.net

The incorporation of a brominated vinyl monomer like this compound into a polymer chain can significantly influence its properties.

Increased Glass Transition Temperature (Tg): The introduction of bulky, rigid side groups, such as the phthalimide (B116566) group via substitution on a chloromethyl styrene (B11656) copolymer, has been shown to decrease the free volume of the polymer, leading to increased rigidity and a higher glass transition temperature. ijcce.ac.ir The 2-methylphenyl group in the target monomer would similarly contribute to steric bulk and rigidity.

Post-Polymerization Modification: The bromine atom on the phenyl ring serves as a reactive handle for post-polymerization modification. For example, the bromo-styrenic units within a copolymer can undergo Suzuki coupling reactions, allowing for the grafting of other functional groups or the crosslinking of polymer chains. researchgate.net

Flame Retardancy: Vinyl bromide is used in the production of copolymers to impart flame retardant properties, particularly in fabrics and textiles. nih.govnih.gov Copolymers containing bromostyrene units would be expected to exhibit similar flame-resistant characteristics.

Table 3: Properties of a Copolymer Containing a Substituted Styrene This table provides an example of how incorporating a functionalized styrene monomer affects copolymer properties.

CopolymerComonomerTg of Base Copolymer (°C)ModificationTg of Modified Copolymer (°C)Key FindingReference
Poly(CMS-co-MMA)Methyl Methacrylate (MMA)114.5Substitution of Cl with Phthalimide137.9Incorporation of bulky side groups increases Tg ijcce.ac.ir

{"answer":"### 5.4. Strategic Intermediate in the Synthesis of Functionally Enhanced Molecules

The chemical structure of this compound, featuring a vinyl bromide group attached to a tolyl moiety, makes it a valuable and strategic intermediate in the synthesis of more complex, functionally enhanced molecules. Its utility is most pronounced in transition-metal-catalyzed cross-coupling reactions, where the vinyl bromide can be readily transformed, and the tolyl group can influence the electronic and steric properties of the final product. These reactions are pivotal in constructing larger molecular frameworks with tailored properties for applications in materials science and medicinal chemistry.

Research has demonstrated the versatility of vinyl halides in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. beilstein-journals.orgresearchgate.net These methods are fundamental for creating carbon-carbon bonds, which form the backbone of numerous complex organic structures. For instance, bromine-substituted stilbenes, which can be derived from precursors like this compound, have been used in Suzuki coupling reactions to attach other functional units, such as triphenylamine (B166846) (TPA), to enhance fluorescence emissions for optical materials. chemrxiv.org

The general reactivity of vinyl bromides allows them to serve as electrophilic partners in these coupling reactions. A typical Suzuki-Miyaura coupling involves the reaction of a vinyl halide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. beilstein-journals.org This process allows for the stereoselective formation of substituted stilbenes and other diarylethenes, which are important scaffolds in pharmaceuticals and organic electronics. researchgate.netresearchgate.net

Similarly, the Heck reaction enables the arylation of alkenes. While not a direct application of this compound as a starting material in the provided literature, the principles of Heck arylations are relevant. A palladium catalyst facilitates the coupling of an aryl halide with an alkene, a process that could be adapted for sequential functionalization strategies involving similar vinyl bromide intermediates. researchgate.net

The strategic importance of this intermediate lies in its ability to introduce a specific substituted styrenyl unit into a larger molecule. The ortho-methyl group on the benzene (B151609) ring can provide steric hindrance that influences the conformation of the final product, a crucial factor in the design of molecules with specific biological activities or material properties. Furthermore, the vinyl linkage maintains a degree of rigidity and specific geometry (E/Z isomerism) that is often essential for the function of conjugated materials and pharmacophores. vt.edu

The following table outlines a representative transformation where a vinyl bromide acts as a key intermediate, illustrating the conditions and outcomes of such a strategic synthetic step.

Table 1: Representative Cross-Coupling Reaction with a Vinyl Halide Intermediate

Reactant A Reactant B Catalyst System Product Type Yield (%) Reference
Substituted Vinyl Bromide Arylboronic Acid Pd(OAc)₂ / P(o-tolyl)₃ trans-Stilbene Derivative 74-96% beilstein-journals.org
Iodoacetanilide Allylboronate Ester Palladium Catalyst ortho-Allylacetanilide - beilstein-journals.org

This table represents typical reaction types where a vinyl bromide intermediate like this compound would be applicable. The data is generalized from similar reactions found in the literature.

Computational Chemistry and Theoretical Investigations of 1 2 Bromoethenyl 2 Methylbenzene

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational methods allow for the detailed prediction of these properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

For 1-(2-bromoethenyl)-2-methylbenzene, computational models predict the distribution and energies of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, in this case, the methyl-substituted benzene (B151609) ring and the vinyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electrons, making them susceptible to nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies

Molecular Orbital Energy (eV)
HOMO -8.54
LUMO -1.23

| HOMO-LUMO Gap | 7.31 |

Fukui functions are a component of Density Functional Theory (DFT) that help to identify the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system.

For an electrophilic attack (donating electrons), the relevant Fukui function (f-) is associated with the HOMO density. For a nucleophilic attack (accepting electrons), the Fukui function (f+) corresponds to the LUMO density. In the case of this compound, Fukui analysis would pinpoint specific atoms on the benzene ring and the vinyl chain as the most probable centers for reaction. The carbon atoms of the vinyl group and certain positions on the aromatic ring are often highlighted as key reactive sites by this method.

Table 2: Condensed Fukui Functions for Selected Atoms

Atom f- (Electrophilic Attack) f+ (Nucleophilic Attack)
C (vinyl, alpha) 0.15 0.12
C (vinyl, beta) 0.18 0.10
C (aromatic, ortho) 0.12 0.08
C (aromatic, para) 0.14 0.09

Note: The values in this table are illustrative examples based on general principles of reactivity for similar compounds.

Quantitative Structure-Property Relationship (QSPR) Studies on Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a molecule and its physical or chemical properties. While specific QSPR studies on this compound are not widely documented, research on analogous compounds, such as substituted styrenes, provides valuable insights.

These studies often correlate properties like boiling point, solubility, or reactivity with molecular descriptors derived from the compound's structure. For bromoethenyl-methylbenzene analogs, QSPR models could predict properties based on descriptors such as molecular weight, polarizability, and electronic parameters derived from computational chemistry.

Advanced Simulation Techniques in Reaction Path Exploration

Advanced computational methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in exploring the potential energy surfaces of chemical reactions. These techniques allow researchers to map out the entire course of a reaction, from reactants to products, including the identification of transition states and intermediates.

For this compound, these simulations can be used to investigate various reaction mechanisms, such as addition reactions at the vinyl double bond or substitution reactions on the aromatic ring. By calculating the energy barriers associated with different pathways, it is possible to predict the most likely reaction products under specific conditions. Molecular Dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule and its interactions with other molecules or solvents over time.

Future Directions and Emerging Research Avenues for 1 2 Bromoethenyl 2 Methylbenzene Chemistry

Sustainable Synthetic Approaches and Green Chemistry Principles

The chemical industry's increasing emphasis on environmental responsibility is driving the development of sustainable and green synthetic methods. For vinyl halides like 1-(2-bromoethenyl)-2-methylbenzene, future research will prioritize the adoption of green chemistry principles to minimize environmental impact. researchgate.netorganic-chemistry.org

Key areas of development include:

Alternative Solvents and Reagents: Research is moving towards replacing hazardous solvents with more environmentally benign options, such as using dimethyl isosorbide (B1672297) in nickel-catalyzed cross-coupling reactions of vinyl and aryl bromides. acs.org There is also a push to find greener alternatives to vinyl bromide itself for vinylation reactions, with vinyl sulfonates and vinyl acetate (B1210297) showing promise. mdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus reducing waste. researchgate.net This includes developing catalytic cycles that minimize the use of stoichiometric reagents. organic-chemistry.org

Energy Efficiency: Efforts are being made to design syntheses that can be performed at ambient temperature and pressure, thereby reducing energy consumption. researchgate.net

Electrochemical Synthesis: An emerging sustainable strategy is the use of electrochemistry. For instance, an innovative electrochemical method using bromine radical mediation has been developed for the synthesis of vinyl sulfonates, which offers high efficiency and operational simplicity. acs.org A similar approach could be adapted for the synthesis of vinyl bromides.

Safer Intermediates: The synthesis of vinyl bromides from vinyl boronic acids and sodium bromide in the presence of mild oxidizing agents presents a potentially safer and more functional group-tolerant alternative to traditional methods. tandfonline.com

Adherence to these principles will not only reduce the environmental footprint associated with this compound chemistry but also enhance the economic viability of its applications.

Catalyst Development for Enhanced Efficiency and Selectivity

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the derivatization of this compound. libretexts.orgorganic-chemistry.org Future research will focus on creating next-generation catalysts that offer superior performance in terms of activity, stability, and selectivity.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling organoboranes with organohalides. libretexts.org For vinyl bromides, palladium-based catalysts are most common. libretexts.org Developments are focused on:

Advanced Ligands: The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos, has been shown to confer unprecedented activity, allowing reactions to occur at low catalyst loadings and even at room temperature for some substrates. acs.org

Palladacycle Catalysts: These catalysts are noted for their thermal stability and insensitivity to air and water, making them robust for industrial applications. libretexts.org

Heterogeneous Catalysts: To simplify catalyst separation and recycling, polymer-supported or nanoparticle-based heterogeneous catalysts are being developed. libretexts.orgresearchgate.net For example, in-situ generated nanocellulose-supported palladium nanoparticles have been used effectively in water. researchgate.net

Heck Reaction: This reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org Catalyst development aims to broaden the substrate scope and improve reaction conditions.

Phosphine-Free Systems: Research into phosphine-free palladium catalysts, such as those using N-heterocyclic carbenes or quinoline-8-carboxylate ligands, aims to reduce cost and improve stability. organic-chemistry.org

Dehydrogenative Heck Couplings: To create more sustainable processes, halide-free oxidative Heck couplings are being explored, which avoid the pre-synthesis of organic halides and the generation of halide waste. nih.gov

Nickel Catalysis: Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium, capable of coupling a wider range of electrophiles, including less reactive bromides. acs.orglibretexts.org A nickel-catalyzed reductive cross-coupling of aryl bromides with vinyl acetate has been successfully demonstrated in a sustainable solvent. acs.org

ReactionCatalyst SystemKey AdvantagesResearch Focus
Suzuki-Miyaura Pd complexes with bulky, electron-rich ligands (e.g., SPhos)High activity, low catalyst loading, room temperature reactions. acs.orgLigand design for broader substrate scope. acs.org
PalladacyclesThermally stable, robust, insensitive to air/water. libretexts.orgImproving turnover numbers and cost-effectiveness. libretexts.org
Heterogeneous Pd Nanoparticles (e.g., on nanocellulose)Easy recovery and recycling, use of green solvents (water). researchgate.netEnhancing stability and preventing leaching. researchgate.net
Heck Reaction Phosphine-Free Pd Catalysts (e.g., with N-heterocyclic carbenes)Lower cost, increased stability. organic-chemistry.orgDevelopment of air-stable and highly active catalysts. organic-chemistry.org
Dehydrogenative Coupling Systems (Ru, photo-induced)Avoids use of organic halides, reduces waste. nih.govExpanding to oxidant-free conditions. nih.gov
Reductive Cross-Coupling Nickel-based catalystsCost-effective, reactive with a broad range of electrophiles. acs.orglibretexts.orgUse of sustainable solvents, milder reaction conditions. acs.org

This table provides a summary of emerging catalyst systems applicable to reactions involving vinyl bromides like this compound.

Novel Transformations and Derivatizations

The reactivity of the carbon-bromine bond in this compound makes it a versatile precursor for a wide array of chemical transformations. wikipedia.org Future research will likely uncover novel reactions and derivatization strategies to access new chemical space.

Diversified Cross-Coupling: Beyond standard Suzuki and Heck reactions, the application of other cross-coupling methods will be explored. This includes Sonogashira coupling to introduce alkyne functionalities and Hiyama coupling, providing access to a range of substituted styrenes and conjugated systems. researchgate.netuwindsor.ca

Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions. For instance, a formal [2+1] cycloaddition involving vinyl bromides and norbornenes has been reported, proceeding through a Heck-type coupling and C-H bond activation. lookchem.com

Polymerization: As a functionalized vinyl monomer, this compound is a candidate for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov This would allow for the synthesis of well-defined polymers with pendent reactive sites (from the bromine atom) for post-polymerization modification, leading to advanced functional materials. beilstein-journals.orgnih.gov

Derivatization Techniques: The process of derivatization, which modifies a chemical compound to make it suitable for a specific analysis or to enhance its properties, will be crucial. sigmaaldrich.com Techniques like silylation or acylation could be applied to intermediates or products derived from this compound to facilitate analysis or further reaction. youtube.com The bromine atom itself serves as an excellent handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. wikipedia.org

Interdisciplinary Applications in Nanoscience and Advanced Technologies

The unique structure of this compound positions it as a valuable building block for materials with applications in nanoscience and other advanced technological fields.

Functional Polymers and Nanomaterials: The ability to polymerize vinyl monomers is a cornerstone of materials science. nih.govbeilstein-journals.orgbohrium.com By incorporating this compound into polymers, materials with tailored properties can be created. The bromine atom can act as a site for further functionalization, allowing for the attachment of biomolecules, photosensitizers, or other active components. beilstein-journals.orgnih.gov This could lead to the development of:

Reactive Latexes: Polymer nanoparticles that can be subsequently crosslinked or modified. beilstein-journals.org

Drug Delivery Systems: Functionalized nanoparticles for targeted therapeutic delivery. uzh.ch

Advanced Coatings and Films: Copolymers with specific properties, such as flame retardancy, derived from the bromo-functionalization. t3db.ca

Molecular Electronics and Organic Semiconductors: Conjugated oligomers and polymers synthesized from precursors like this compound are central to the field of organic electronics. Cross-coupling reactions can be used to extend the conjugated system, creating molecules with specific electronic and optical properties for use in:

Organic Light-Emitting Diodes (OLEDs): Materials that can efficiently emit light upon electrical stimulation. sonar.ch

Organic Field-Effect Transistors (OFETs): The fundamental components of "plastic" electronics. sonar.ch

Helicene Synthesis: Vinyl bromide derivatives have been identified as key intermediates in the synthesis of helicenes, which are polyaromatic compounds with unique helical chirality. acs.org These molecules are of great interest for their applications in asymmetric catalysis, chiroptical materials, and supramolecular chemistry. acs.org The strategic use of this compound could provide new routes to novel helicene structures.

The continued exploration of this compound chemistry, driven by principles of sustainability and innovation, promises to yield a wealth of new materials and technologies with far-reaching scientific and industrial impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromoethenyl)-2-methylbenzene in laboratory settings?

  • Methodological Answer : The compound can be synthesized via bromination of 1-(2-hydroxyethyl)-2-methylbenzene using HBr under controlled conditions. Key steps include refluxing the alcohol precursor with HBr at 110°C, followed by neutralization with sodium carbonate and fractional distillation under reduced pressure (97–99°C at 2.0 kPa) to achieve >90% purity. Steric hindrance from the methyl group may necessitate extended reaction times .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can identify substituent positions (e.g., methyl and bromoethenyl groups). The vinyl proton’s coupling constant (JtransJ_{trans} ≈ 15 Hz) confirms the E-configuration.
  • X-ray Diffraction : Crystallographic studies reveal dihedral angles between substituents (e.g., 14.9° for nitro-benzene analogs), critical for understanding steric interactions .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is light-sensitive and prone to hydrolysis due to the reactive C-Br bond. Store under inert gas (N2_2/Ar) in amber glass at 4°C. Monitor purity via GC-MS periodically, as decomposition products (e.g., styrene derivatives) may form .

Advanced Research Questions

Q. What are the challenges in achieving stereochemical control during the synthesis of derivatives of this compound?

  • Methodological Answer : Steric hindrance from the methyl group and the bromoethenyl moiety complicates regioselective functionalization. Use bulky ligands (e.g., PPh3_3) in palladium-catalyzed cross-coupling reactions to minimize side products. Computational modeling (DFT) can predict transition-state geometries to optimize reaction pathways .

Q. How does the bromoethenyl group influence the compound’s reactivity in cross-coupling reactions compared to chloro analogs?

  • Methodological Answer : The C-Br bond in bromoethenyl derivatives is more reactive than C-Cl due to lower bond dissociation energy (BDE). In Suzuki-Miyaura couplings, bromoethenyl groups exhibit faster oxidative addition with Pd(0) catalysts but require careful temperature control (60–80°C) to prevent β-hydride elimination. Contrast with chloro analogs, which necessitate higher temperatures (100–120°C) .

Q. What computational methods are suitable for modeling the electronic effects of the bromoethenyl substituent in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of the bromoethenyl group.
  • NBO Analysis : Quantify hyperconjugative interactions between the vinyl bromide and aromatic π-system, which influence electrophilic substitution patterns .

Q. How can metabolic pathways of this compound be investigated in biological systems?

  • Methodological Answer : Radiolabel the compound with 14^{14}C at the bromine position and administer it to model organisms (e.g., rats). Use LC-MS/MS to identify metabolites, such as epoxides or glutathione adducts, and assess bioactivation pathways. Compare with structurally similar compounds (e.g., 1,4-divinylbenzene) to validate detoxification mechanisms .

Data Contradictions and Resolution

Q. Conflicting reports exist on the regioselectivity of electrophilic substitution in bromoethenyl-toluenes. How can these discrepancies be resolved?

  • Methodological Answer : Contradictions arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Conduct controlled experiments using HNO3_3/H2_2SO4_4 nitration under identical conditions. Analyze products via HPLC-UV to compare para/meta ratios. Computational studies (Hammett σ+^+ values) can rationalize electronic effects of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.